1-(3-Chlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea
CAS No.:
Cat. No.: VC14932939
Molecular Formula: C16H14ClN3O2S
Molecular Weight: 347.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H14ClN3O2S |
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Molecular Weight | 347.8 g/mol |
IUPAC Name | 1-(3-chlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea |
Standard InChI | InChI=1S/C16H14ClN3O2S/c1-2-22-12-6-7-13-14(9-12)23-16(19-13)20-15(21)18-11-5-3-4-10(17)8-11/h3-9H,2H2,1H3,(H2,18,19,20,21) |
Standard InChI Key | ZVOZPPCMJAGRAP-UHFFFAOYSA-N |
Canonical SMILES | CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC(=CC=C3)Cl |
Introduction
Chemical Structure and Properties
Molecular Architecture
1-(3-Chlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea features a urea backbone (-NH-CO-NH-) connecting two aromatic systems:
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A 3-chlorophenyl group (C₆H₄Cl) at the N-terminal position.
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A 6-ethoxy-1,3-benzothiazol-2-yl group (C₉H₈NOS) at the C-terminal position.
The benzothiazole ring system incorporates a sulfur atom and a nitrogen atom, contributing to its planar heterocyclic structure. The ethoxy (-OCH₂CH₃) substituent at the 6-position of the benzothiazole ring enhances solubility and modulates electronic properties.
Table 1: Key Chemical Identifiers
Property | Value | Source |
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Molecular Formula | C₁₆H₁₃ClN₃O₂S | |
SMILES | CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC(=CC=C3)Cl | |
InChIKey | FSILAVJWZRLDRJ-UHFFFAOYSA-N | |
Molecular Weight | 362.81 g/mol |
The presence of the urea functional group facilitates hydrogen bonding, which is critical for interactions with biological targets such as enzymes or receptors .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1-(3-Chlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea involves multi-step reactions, often employing:
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Formation of the Benzothiazole Core: Cyclization of 2-aminothiophenol derivatives with carboxylic acids or anhydrides .
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Introduction of the Ethoxy Group: Alkylation of a hydroxyl-substituted benzothiazole using ethyl bromide or iodide .
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Urea Bridging: Reaction of 3-chlorophenyl isocyanate with the 6-ethoxybenzothiazol-2-amine intermediate .
A representative pathway is outlined below:
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Step 1: Synthesis of 6-ethoxy-1,3-benzothiazol-2-amine via cyclization of 4-ethoxy-2-aminobenzenethiol.
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Step 2: Reaction with 3-chlorophenyl isocyanate in dichloromethane at room temperature .
Table 2: Comparative Synthesis Yields for Urea Analogs
Method | Yield (%) | Reaction Time (h) | Reference |
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Carbamate coupling | 81–92 | 6–8 | |
Glacial acetic acid-mediated | 41–61 | 12–24 | |
Hydrazine hydrate-assisted | 35.9–86.2 | 5–10 |
The carbamate coupling method (yield: 81–92%) offers superior efficiency compared to traditional routes .
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring proper substitution on the benzothiazole ring.
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Purification: Separating urea products from byproducts like unreacted isocyanates.
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Scalability: Maintaining yield and purity in large-scale batches.
Biological Activity and Mechanisms
Pharmacological Profile
While direct studies on this compound are sparse, structurally analogous urea derivatives exhibit:
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Anticancer Activity: Inhibition of kinases involved in tumor proliferation (e.g., BRAF, EGFR) .
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Antimicrobial Effects: Disruption of bacterial cell wall synthesis via penicillin-binding protein inhibition .
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Anti-inflammatory Action: Suppression of NF-κB signaling pathways .
Table 3: Hypothesized Targets Based on Structural Analogs
Target | Assay Type | Potential IC₅₀ (nM) | Source |
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EGFR Kinase | In vitro kinase | ~50–200 | |
Bacterial DD-transpeptidase | MIC assay | 2–8 µg/mL |
The 3-chlorophenyl group may enhance target binding through hydrophobic interactions, while the benzothiazole moiety contributes to π-π stacking .
Mechanism of Action
The urea group serves as a hydrogen bond donor/acceptor, enabling interactions with catalytic residues in enzyme active sites. For example:
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In kinase inhibition, the urea bridges adenine-binding regions and the hydrophobic back pocket .
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In antimicrobial activity, it mimics D-Ala-D-Ala termini, disrupting peptidoglycan crosslinking .
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Modifying the ethoxy group to improve bioavailability.
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In Vivo Efficacy Trials: Evaluating antitumor activity in xenograft models.
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Formulation Development: Enhancing solubility through prodrug strategies or nanoencapsulation.
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